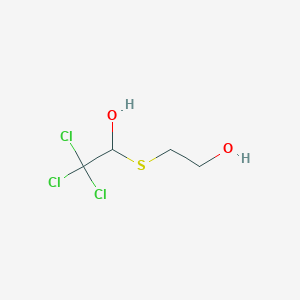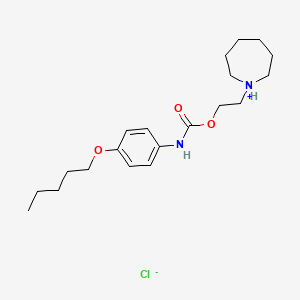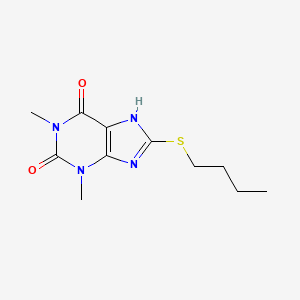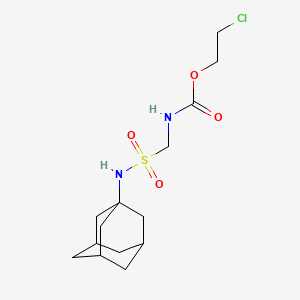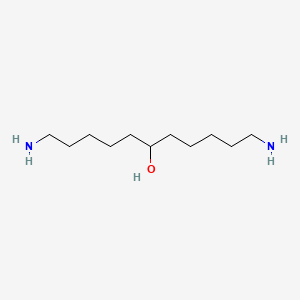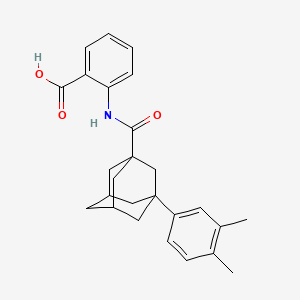
Benzoic acid, 2-(((3-(3,4-dimethylphenyl)tricyclo(3.3.1.1(sup 3,7))dec-1-yl)carbonyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is a complex organic compound featuring an adamantane core, a dimethylphenyl group, and a benzoic acid moiety. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by rearrangement reactions of tricyclodecane derivatives.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation, where the adamantane core is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Linkage: The adamantane derivative is then reacted with 2-aminobenzoic acid to form the amide bond, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the dimethylphenyl group.
科学的研究の応用
2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: Due to its structural similarity to other biologically active adamantane derivatives, it is studied for potential antiviral, anticancer, and neuroprotective properties.
Catalyst Development: The unique structure of the adamantane core makes it a candidate for developing new catalysts in organic synthesis.
Nanomaterials: Adamantane derivatives are explored for their use in creating novel nanomaterials with unique electronic and mechanical properties.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The dimethylphenyl and benzoic acid groups can further interact with specific molecular targets, influencing pathways involved in disease processes.
類似化合物との比較
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness: 2-[[3-(3,4-Dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid is unique due to the specific combination of the adamantane core with the dimethylphenyl and benzoic acid groups. This combination may confer distinct biological activities and chemical reactivity compared to other adamantane derivatives.
特性
CAS番号 |
50741-83-8 |
|---|---|
分子式 |
C26H29NO3 |
分子量 |
403.5 g/mol |
IUPAC名 |
2-[[3-(3,4-dimethylphenyl)adamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H29NO3/c1-16-7-8-20(9-17(16)2)25-11-18-10-19(12-25)14-26(13-18,15-25)24(30)27-22-6-4-3-5-21(22)23(28)29/h3-9,18-19H,10-15H2,1-2H3,(H,27,30)(H,28,29) |
InChIキー |
DTADCQZFUVPRNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


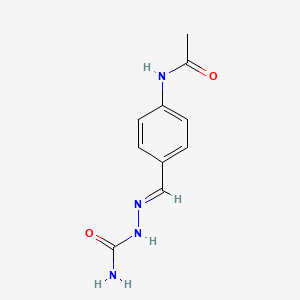
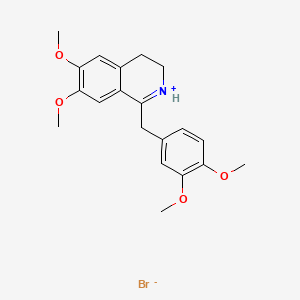

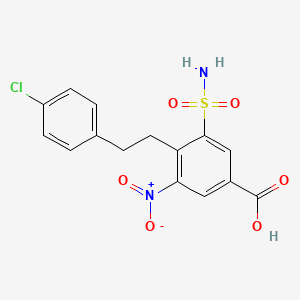

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
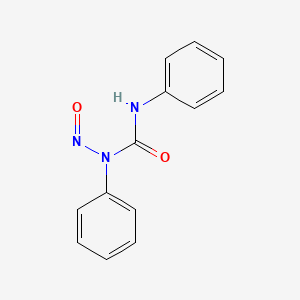
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

